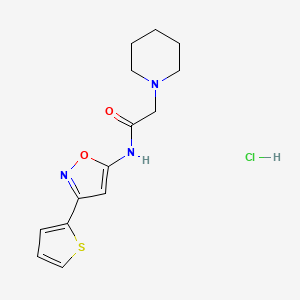methanone CAS No. 731003-95-5](/img/structure/B14168626.png)
[4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl](pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
The synthesis of 4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the amino and methoxyethyl groups. The final step involves the attachment of the pyrrolidin-1-yl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Compared to other thiazole derivatives, 4-Amino-3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-ylmethanone stands out due to its unique combination of functional groups. Similar compounds include:
Thiazole: Known for its antimicrobial properties.
Pyrrolidine: Used in drug discovery for its versatile biological activities.
Indole derivatives: Known for their diverse biological activities
Propiedades
Número CAS |
731003-95-5 |
|---|---|
Fórmula molecular |
C11H17N3O2S2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
[4-amino-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H17N3O2S2/c1-16-7-6-14-9(12)8(18-11(14)17)10(15)13-4-2-3-5-13/h2-7,12H2,1H3 |
Clave InChI |
JOGSGMCKFZFNIY-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=C(SC1=S)C(=O)N2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


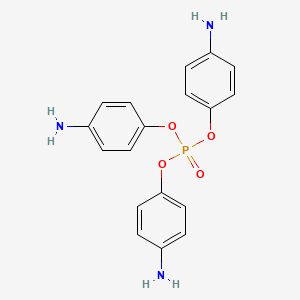
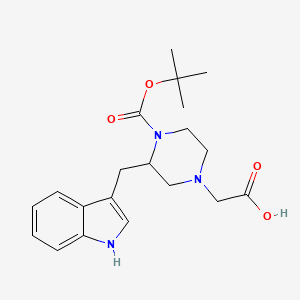
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)
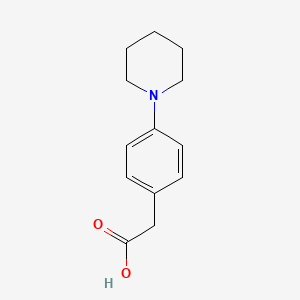
![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

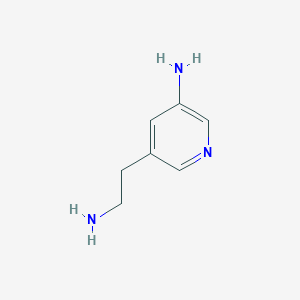
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
